molecular formula C6H10O2S B14615091 3-Methyl-2-(methylsulfanyl)but-2-enoic acid CAS No. 60582-25-4

3-Methyl-2-(methylsulfanyl)but-2-enoic acid

Cat. No.: B14615091
CAS No.: 60582-25-4
M. Wt: 146.21 g/mol
InChI Key: FOCQLSKDFVAITN-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylsulfanyl)but-2-enoic acid is a methyl-branched fatty acid that belongs to the class of α,β-unsaturated monocarboxylic acids. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the but-2-enoic acid backbone. It is known for its role as a plant metabolite and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylsulfanyl)but-2-enoic acid typically involves the reaction of 3-methylbut-2-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(methylsulfanyl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-2-(methylsulfanyl)but-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylsulfanyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to an acceptor. It may also participate in various biochemical pathways, influencing metabolic processes in plants and other organisms .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-(methylsulfanyl)but-2-enoic acid is unique due to the presence of both a methyl group and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60582-25-4

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-methyl-2-methylsulfanylbut-2-enoic acid

InChI

InChI=1S/C6H10O2S/c1-4(2)5(9-3)6(7)8/h1-3H3,(H,7,8)

InChI Key

FOCQLSKDFVAITN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)SC)C

Origin of Product

United States

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